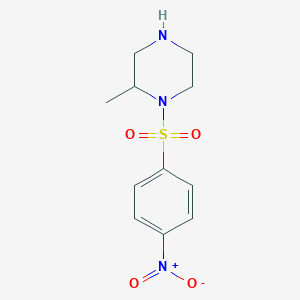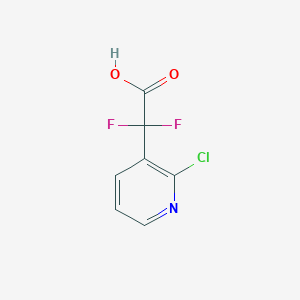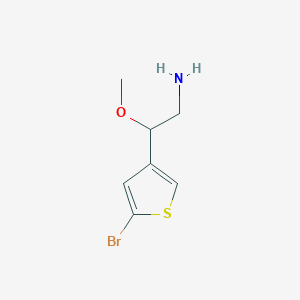
4-((Cyclopentylamino)methyl)-N-((1-methylpyrrolidin-3-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-((Cyclopentylamino)methyl)-N-((1-methylpyrrolidin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions . The major products formed depend on the specific reaction pathway and conditions employed.
Aplicaciones Científicas De Investigación
4-((Cyclopentylamino)methyl)-N-((1-methylpyrrolidin-3-yl)methyl)benzenesulfonamide has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-((Cyclopentylamino)methyl)-N-((1-methylpyrrolidin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating signal transduction pathways .
Comparación Con Compuestos Similares
When compared to similar compounds, 4-((Cyclopentylamino)methyl)-N-((1-methylpyrrolidin-3-yl)methyl)benzenesulfonamide stands out due to its unique structural features and functional groups. Similar compounds include:
4-(pyrrolidin-3-yl)benzonitrile derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Other benzenesulfonamide derivatives: These compounds have variations in the amino and alkyl groups attached to the benzenesulfonamide core
The uniqueness of this compound lies in its specific combination of cyclopentylamino and pyrrolidinyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H29N3O2S |
|---|---|
Peso molecular |
351.5 g/mol |
Nombre IUPAC |
4-[(cyclopentylamino)methyl]-N-[(1-methylpyrrolidin-3-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C18H29N3O2S/c1-21-11-10-16(14-21)13-20-24(22,23)18-8-6-15(7-9-18)12-19-17-4-2-3-5-17/h6-9,16-17,19-20H,2-5,10-14H2,1H3 |
Clave InChI |
WRHNFEVAEHACQU-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(C1)CNS(=O)(=O)C2=CC=C(C=C2)CNC3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Methylcyclohexyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13082118.png)





![7-(Oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13082162.png)





![(1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13082218.png)

